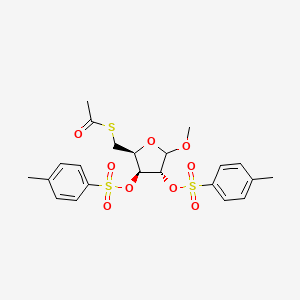
S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate: is a complex organic compound with a unique structure that includes a tetrahydrofuran ring substituted with methoxy and bis(tosyloxy) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring through a cyclization reaction.
Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction.
Addition of Bis(tosyloxy) Groups: The bis(tosyloxy) groups are added through a tosylation reaction, which involves the reaction of the tetrahydrofuran ring with tosyl chloride in the presence of a base.
Formation of the Ethanethioate Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the ethanethioate group, converting it to a thiol or an alcohol.
Substitution: The bis(tosyloxy) groups can undergo nucleophilic substitution reactions, where the tosyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or a catalyst precursor in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by modifying key signaling molecules.
Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
- S-(((2S,3S,4R)-5-Methoxy-3,4-dihydroxytetrahydrofuran-2-YL)methyl) ethanethioate
- S-(((2S,3S,4R)-5-Methoxy-3,4-bis(benzyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate
Uniqueness:
- Structural Differences: The presence of bis(tosyloxy) groups in S-(((2S,3S,4R)-5-Methoxy-3,4-bis(tosyloxy)tetrahydrofuran-2-YL)methyl) ethanethioate distinguishes it from similar compounds, providing unique reactivity and potential applications.
- Reactivity: The compound’s unique functional groups allow it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C22H26O9S3 |
|---|---|
Molekulargewicht |
530.6 g/mol |
IUPAC-Name |
S-[[(2S,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl] ethanethioate |
InChI |
InChI=1S/C22H26O9S3/c1-14-5-9-17(10-6-14)33(24,25)30-20-19(13-32-16(3)23)29-22(28-4)21(20)31-34(26,27)18-11-7-15(2)8-12-18/h5-12,19-22H,13H2,1-4H3/t19-,20+,21-,22?/m1/s1 |
InChI-Schlüssel |
SUWLYPYIWFRCEW-NJDFBWEVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H](OC([C@@H]2OS(=O)(=O)C3=CC=C(C=C3)C)OC)CSC(=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2OS(=O)(=O)C3=CC=C(C=C3)C)OC)CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
![2-Chloro-7-iodo-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15234331.png)
![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)-3,3-dimethylbutanoate](/img/structure/B15234336.png)
![2-(1H-Indazol-4-yl)-6-[[4-(methylsulfonyl)-1-piperazinyl]methyl]-4-(4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15234338.png)

![1-[(Tert-butoxy)carbonyl]-5,5-difluoroazepane-4-carboxylicacid](/img/structure/B15234344.png)
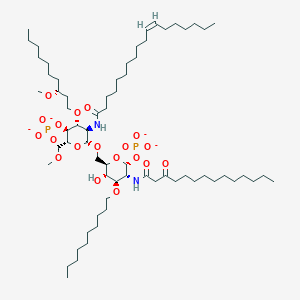

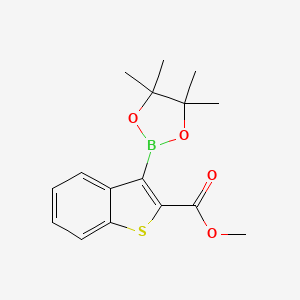
![Methyl 7-methylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B15234374.png)
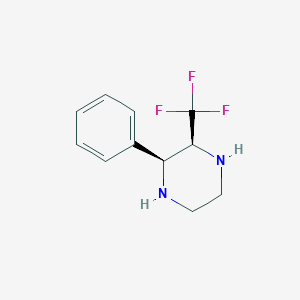
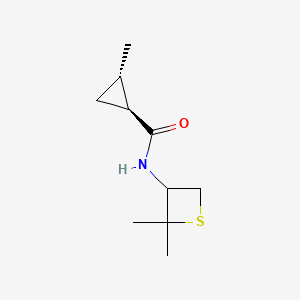

![3-Nitro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B15234405.png)
